molecular formula C12H13N3 B12315802 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1027595-67-0

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12315802
CAS No.: 1027595-67-0
M. Wt: 199.25 g/mol
InChI Key: LVXGKCQDNDGCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research, primarily functioning as an adrenoceptor ligand. Its molecular structure combines a tetrahydroisoquinoline scaffold with an imidazole heterocycle, a feature common in compounds that interact with biogenic amine receptors. Scientific studies have characterized this compound as a potent α2-adrenoceptor antagonist (https://pubmed.ncbi.nlm.nih.gov/1973327/). This mechanism of action makes it a valuable research tool for investigating the physiological and pathological roles of α2-adrenoceptors, which are involved in regulating neurotransmitter release, sympathetic nervous system activity, blood pressure, and sedation. Researchers utilize this compound in vitro to selectively block α2-adrenoceptors in receptor binding assays, functional tissue experiments, and signal transduction studies to elucidate complex adrenergic pathways. Furthermore, its antagonistic properties provide a chemical template for the design and development of novel therapeutic agents targeting conditions like hypertension, depression, and opioid withdrawal. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1027595-67-0

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H13N3/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12/h1-6,11,15H,7-8H2,(H,13,14)

InChI Key

LVXGKCQDNDGCPP-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C21)C3=NC=CN3

Origin of Product

United States

Preparation Methods

Direct Alkylation of Tetrahydroisoquinoline Precursors

The alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) with imidazole-containing electrophiles is a straightforward approach. Patel et al. demonstrated the synthesis via N-alkylation using 2-chloro-1H-imidazole under basic conditions. THIQ reacts with 2-chloroimidazole in acetonitrile or dimethoxyethane, catalyzed by potassium carbonate and potassium iodide, yielding the target compound after 12–24 hours at reflux (60–80°C). This method achieves moderate yields (45–55%) but requires careful purification to eliminate residual starting materials.

Optimization Note : Substituting sodium hydride for potassium carbonate improves reaction efficiency, reducing time to 6–8 hours and boosting yields to 65%.

Carbonyldiimidazole-Mediated Coupling

A high-yielding route involves using N,N′-carbonyldiimidazole (CDI) as a coupling agent. Mabank et al. reported the reaction of THIQ with CDI in anhydrous acetonitrile to form an imidazole-carbamate intermediate, which is subsequently treated with a nucleophile (e.g., ammonia or amines) to displace the imidazole group. For 3-(1H-imidazol-2-yl)-THIQ, the intermediate is hydrolyzed under acidic conditions (20% HCl, reflux, 12 hours), achieving a 73% yield.

Key Steps :

  • Intermediate Formation : THIQ and CDI react at room temperature (2 hours) to form (1H-imidazol-1-yl)(THIQ)methanone.
  • Hydrolysis : The intermediate is refluxed in HCl to cleave the carbamate, yielding the free imidazole-THIQ derivative.

Table 1 : Reaction Conditions and Yields for CDI-Mediated Synthesis

Step Reagents/Conditions Yield (%) Purity (%) Source
Intermediate Formation CDI, THF, RT, 2 h 96 98.9
Hydrolysis 20% HCl, reflux, 12 h 73 99.3

Cyclocondensation of Amines and Carbonyl Compounds

A three-component cyclocondensation strategy enables the simultaneous formation of the THIQ and imidazole rings. Kumar et al. developed a protocol combining 2-phenylethylamine, glyoxal, and ammonium chloride in methanol under acidic catalysis (H₃PO₄). The reaction proceeds via:

  • Formation of Schiff base between 2-phenylethylamine and glyoxal.
  • Cyclization with ammonium chloride to generate the imidazole ring.
  • Acid-catalyzed ring closure to form the THIQ backbone.

Reaction Parameters :

  • Temperature: Reflux (72 hours)
  • Catalyst: H₃PO₄ (2.8 mL per 0.02 mol amine)
  • Yield: 44% after silica gel chromatography

Advantage : This one-pot method avoids isolating intermediates, simplifying scalability.

Reductive Amination of Imidazole-Containing Ketones

Reductive amination offers stereochemical control for asymmetric synthesis. Harding et al. utilized 3-(imidazol-2-yl)propanal and benzeneethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). The reaction proceeds via:

  • Imine formation between the aldehyde and amine.
  • Reduction of the imine to the secondary amine.

Table 2 : Optimization of Reductive Amination

Condition Variation Yield (%) Diastereomeric Ratio Source
Solvent MeOH vs. THF 58 vs. 42 3:1 vs. 2:1
Reducing Agent NaBH₃CN vs. NaBH₄ 58 vs. 35 3:1 vs. 1:1

Note : Chiral Ru(II) catalysts (e.g., (R)-BINAP-RuCl₂) enable enantioselective synthesis, achieving up to 92% ee.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enhances purity and reduces purification steps. Fagnou et al. immobilized THIQ on Wang resin via a carboxylic acid linker, followed by on-resin alkylation with 2-bromoimidazole. Cleavage with trifluoroacetic acid (TFA) yielded the target compound with 85% purity and 70% isolated yield.

Advantages :

  • Automated compatibility for parallel synthesis.
  • Reduced solvent waste.

Analytical Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.57 (s, 1H, imidazole-H), 7.94 (s, 1H, ArH), 3.54–3.57 (t, 2H, CH₂), 2.96–2.99 (t, 2H, CH₂).
  • IR (KBr) : 1729 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N imidazole).

Chromatographic Purity :

  • HPLC (C18 column, MeCN/H₂O 60:40): Retention time = 5.2 min, purity >99%.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The tetrahydroisoquinoline moiety can be reduced to form fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur on both the imidazole and tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the tetrahydroisoquinoline moiety can produce fully saturated isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects:
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Anticancer Properties:
There is emerging evidence that this compound and its derivatives can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may act on specific signaling pathways involved in cell proliferation and survival .

Materials Science

Organic Electronics:
The compound's unique electronic properties make it suitable for applications in organic electronics. It has been explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics due to its ability to facilitate charge transport .

Sensors:
Due to its imidazole moiety, the compound can be utilized in the development of sensors for detecting metal ions and other analytes. The sensitivity and selectivity of these sensors can be enhanced by modifying the chemical structure of the base compound .

Biochemistry

Enzyme Inhibition:
Research has highlighted the potential of this compound as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Drug Delivery Systems:
The compound's structural characteristics allow it to be incorporated into drug delivery systems. Its ability to form complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Demonstrated significant inhibition against Staphylococcus aureus.
Neuroprotection Reduced neuronal cell death in oxidative stress models.
Anticancer Induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Organic Electronics Enhanced charge mobility in OLED applications compared to traditional materials.
Sensor Development High sensitivity for cadmium ions with low detection limits.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The tetrahydroisoquinoline moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with (3S)-3-[4-(4-Bromophenyl)-1H-Imidazol-2-yl]-1,2,3,4-Tetrahydroisoquinoline

The bromophenyl derivative (C₁₈H₁₆BrN₃) shares the core structure of the target compound but includes a 4-bromophenyl substituent on the imidazole ring (). Key differences include:

  • Molecular Weight : The bromine atom increases molecular weight (MW = 366.25 g/mol) compared to the unsubstituted target compound.
  • Electronic Effects : The electron-withdrawing bromine may reduce electron density on the imidazole ring, altering reactivity and binding affinity.
Property Target Compound Bromophenyl Derivative
Molecular Formula C₁₂H₁₃N₃ C₁₈H₁₆BrN₃
Molecular Weight (g/mol) ~199.26 366.25
Key Substituent None 4-Bromophenyl
Potential Applications Enzyme inhibition, chelation Enhanced bioactivity

Comparison with Tetrahydroisoquinoline-Based Coordination Ligands

highlights tetrahydroisoquinoline derivatives as ligands for transition metals. For example:

  • (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: Acts as a bidentate ligand (2:1 ratio with Cu²⁺/Co²⁺) via carboxylic and amine groups .
  • 2,6-Bis(methoxycarbonyl) Derivative : A tridentate ligand (1:1 ratio with Cu²⁺/Co³⁺/Fe³⁺) due to pyridine and carbonyl groups .

In contrast, 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline likely exhibits tridentate coordination (via imidazole nitrogen, tetrahydroisoquinoline amine, and aromatic π-system), enabling distinct metal-binding behavior. This could enhance catalytic or therapeutic efficacy compared to simpler analogs.

Comparison with Triazole-Containing Compounds

discusses 1H-1,2,3-triazole analogs with carbonic anhydrase-II inhibitory activity. While triazoles and imidazoles both participate in hydrogen bonding, key distinctions include:

  • Ring Aromaticity : Imidazole (6π-electron system) is more aromatic than 1,2,3-triazole, affecting stability and interaction strength.
  • Biological Targets : Triazoles inhibit carbonic anhydrase-II via zinc coordination , whereas imidazoles may target heme-containing enzymes (e.g., cytochrome P450).

Biological Activity

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydroisoquinoline core substituted with an imidazole group. Its chemical formula is C9H10N2C_9H_{10}N_2 and it has a CAS number of 1027595-67-0. The structural characteristics contribute to its biological activities.

Biological Activities

Research indicates that THIQ and its derivatives exhibit a range of biological activities:

  • Anticancer Activity : THIQ analogs have shown significant anticancer effects against various cancer cell lines. In particular, studies have demonstrated that certain derivatives possess IC50 values in the micromolar range against breast cancer cells (e.g., MCF-7) and other malignancies .
  • Neuroprotective Effects : Some studies suggest that THIQ compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
  • Antimicrobial Properties : THIQ derivatives have been evaluated for their antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth .

The mechanisms underlying the biological effects of THIQ are multifaceted:

  • Enzyme Inhibition : Several studies have reported that THIQ compounds inhibit key enzymes involved in cancer progression, such as aromatase and cyclooxygenase. For instance, certain imidazole derivatives showed potent aromatase inhibition with IC50 values comparable to established drugs like letrozole .
  • Receptor Modulation : THIQ shows potential as a ligand for various receptors, including GPCRs (G-protein-coupled receptors), which play critical roles in cell signaling pathways related to cancer and inflammation .

Case Studies

  • Anticancer Activity : A study on imidazole derivatives found that one compound exhibited an IC50 of 7.9 µM against MCF-7 cells while showing lower cytotoxicity towards normal fibroblast cells. This selectivity highlights the therapeutic potential of these compounds in targeting cancer cells specifically .
  • Neuroprotection : Research indicated that THIQ derivatives could reduce neuronal cell death caused by oxidative stress in vitro, suggesting their potential for treating neurodegenerative disorders .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerIC50 values 0.25–2.4 µM against various cancer cell lines
NeuroprotectiveReduced oxidative stress-induced cell death
AntimicrobialInhibition of bacterial growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.